Cas no 313469-72-6 (3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
- 3-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Oprea1_764173
- STK851828
- 3-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
- AKOS002955753
- AKOS005630615
- BIM-0036520.P001
- AB00667606-01
- Z28180027
- STK006509
- 3-bromo-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide
- CBMicro_036687
- DivK1c_005983
- CDS1_004943
- F0359-0045
- 313469-72-6
-
- Inchi: InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
- InChI Key: VJRZIESEIYZYNA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 409.93945Da
- Monoisotopic Mass: 409.93945Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 3.5
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0359-0045-4mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-20mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-30mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-10μmol |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-20μmol |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-5mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-100mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-3mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-5μmol |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0359-0045-10mg |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-72-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Related Literature
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Introduction to 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-72-6)
3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, identified by its CAS number 313469-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a bromine atom at the third position and a methanesulfonyl group on a benzothiazole moiety enhances its structural complexity and potential biological activity.
The molecular structure of 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide incorporates several key pharmacophoric elements that make it a promising candidate for drug discovery. The benzothiazole ring system is well-documented for its role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The methanesulfonyl group not only contributes to the compound's solubility but also modulates its interactions with biological targets. Additionally, the bromine substituent can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in exploring the therapeutic potential of benzamide derivatives. Studies have demonstrated that benzamides can act as potent inhibitors of enzymes and receptors involved in disease pathways. For instance, some benzamide compounds have shown efficacy in treating neurological disorders by modulating neurotransmitter systems. The structural features of 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide suggest that it may interfere with key enzymatic processes, making it a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have been extensively studied for their ability to inhibit kinases and other enzymes implicated in cancer progression. The bromine atom in 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide could facilitate further derivatization to enhance binding affinity to target proteins. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain cancer-related kinases, although further experimental validation is required.
The methanesulfonyl group at the 6-position of the benzothiazole ring is particularly noteworthy, as it has been shown to enhance metabolic stability and bioavailability in drug candidates. This feature is crucial for ensuring that the compound remains active within the physiological environment after administration. Additionally, the presence of both bromine and methanesulfonyl groups may contribute to favorable pharmacokinetic properties, such as improved solubility and reduced clearance rates.
Recent advancements in medicinal chemistry have highlighted the importance of structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify promising candidates like 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide. These methods allow for the optimization of key pharmacophoric elements while minimizing off-target effects. The combination of experimental and computational approaches has accelerated the discovery pipeline for novel therapeutics.
In conclusion, 3-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-72-6) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups positions it as a valuable scaffold for developing drugs targeting various diseases, particularly cancer and neurological disorders. Further research is warranted to fully elucidate its biological activity and therapeutic efficacy.
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